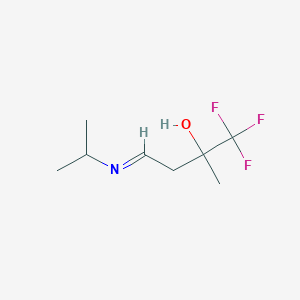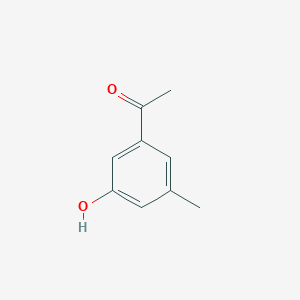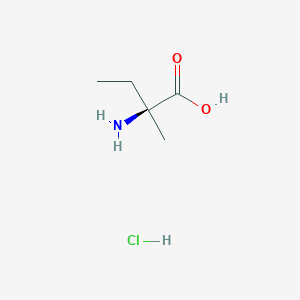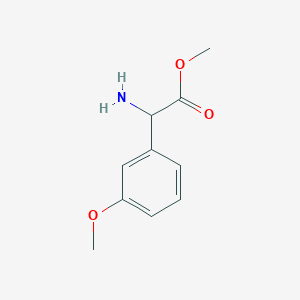
(Deamino-Cys1,Val4,D-Arg8)-Vasopressin
Vue d'ensemble
Description
DVDAVP, également connu sous le nom de 1-déamino-4-valine-8-D-arginine-vasopressine, est un analogue synthétique de la vasopressine. La vasopressine est une hormone peptidique qui joue un rôle crucial dans la régulation de la rétention d'eau dans l'organisme. DVDAVP est une forme modifiée de la vasopressine, où des acides aminés spécifiques ont été modifiés pour améliorer sa stabilité et son activité .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du DVDAVP implique l'assemblage manuel du peptide en utilisant la chimie du Boc (tert-butyloxycarbonyl). Le précurseur est assemblé avec une neutralisation in situ, contenant un résidu cystéine en position 6. Les déprotections Boc sont réalisées en utilisant de l'acide trifluoroacétique (TFA) pur, et les couplages sont effectués dans le diméthylformamide (DMF) en utilisant quatre équivalents d'acides aminés Boc .
Méthodes de production industrielle
La production industrielle du DVDAVP suit des voies de synthèse similaires, mais à une plus grande échelle. La chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS) sont utilisées pour la purification et l'analyse afin d'assurer la qualité et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
DVDAVP subit diverses réactions chimiques, notamment :
Oxydation : les résidus cystéine peuvent former des ponts disulfure, ce qui conduit à la dimérisation.
Réduction : les ponts disulfure peuvent être réduits en groupes thiol libres.
Substitution : les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.
Réactifs et conditions courantes
Oxydation : le peroxyde d'hydrogène ou l'iode peuvent être utilisés pour oxyder les résidus cystéine.
Réduction : le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) peuvent être utilisés pour la réduction.
Substitution : des acides aminés spécifiques sont substitués en utilisant des acides aminés Boc dans le DMF.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent des peptides dimérisés, des peptides réduits avec des groupes thiol libres et des peptides substitués avec des propriétés modifiées .
Applications de la recherche scientifique
DVDAVP a une large gamme d'applications de recherche scientifique :
Chimie : utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.
Biologie : étudié pour son rôle dans la régulation de la rétention d'eau et son interaction avec les récepteurs de la vasopressine.
Médecine : utilisé dans le traitement de conditions comme le diabète insipide et la nycturie en raison de ses propriétés antidiurétiques.
Industrie : employé dans le développement de médicaments et d'agents thérapeutiques à base de peptides
Mécanisme d'action
DVDAVP exerce ses effets en interagissant avec les récepteurs de la vasopressine, en particulier les récepteurs V2 dans les reins. Cette interaction conduit à l'insertion de canaux aquaporine dans la membrane apicale des tubes collecteurs, augmentant la réabsorption de l'eau. De plus, DVDAVP peut activer les récepteurs V1a, conduisant à la libération du facteur de von Willebrand et du facteur de coagulation VIII .
Applications De Recherche Scientifique
DVDAVP has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in regulating water retention and its interaction with vasopressin receptors.
Medicine: Used in the treatment of conditions like diabetes insipidus and nocturia due to its antidiuretic properties.
Industry: Employed in the development of peptide-based drugs and therapeutic agents
Mécanisme D'action
DVDAVP exerts its effects by interacting with vasopressin receptors, specifically the V2 receptors in the kidneys. This interaction leads to the insertion of aquaporin water channels into the apical membrane of the collecting ducts, increasing water reabsorption. Additionally, DVDAVP can activate V1a receptors, leading to the release of von Willebrand factor and coagulation factor VIII .
Comparaison Avec Des Composés Similaires
Composés similaires
Desmopressine : un autre analogue synthétique de la vasopressine ayant des propriétés antidiurétiques similaires.
Ocytocine : une hormone peptidique ayant des similitudes structurelles avec la vasopressine mais des fonctions physiologiques différentes.
Vasopressine d'arginine : la forme naturelle de la vasopressine avec des interactions réceptorielles similaires
Unicité
DVDAVP est unique en raison de ses modifications spécifiques, y compris la désamination de la cystéine et la substitution de l'arginine par la D-arginine. Ces modifications améliorent sa stabilité, réduisent les effets presseurs et prolongent sa demi-vie par rapport à la vasopressine naturelle .
Propriétés
IUPAC Name |
(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51)/t29-,30+,31+,32+,33+,34+,38+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBRFHAVFOSSOX-WSFLLCRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65N13O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658832 | |
| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1040.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43157-23-9 | |
| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)
![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)









